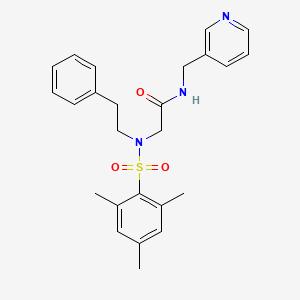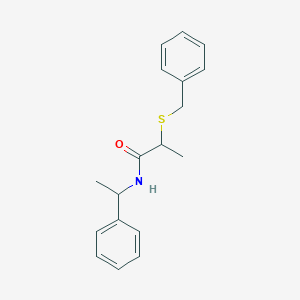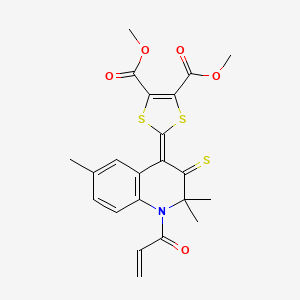![molecular formula C22H23NO4 B4936964 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide, also known as DEPNA, is a synthetic compound that belongs to the class of organic compounds called acetamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.
作用機序
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is not fully understood. However, studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide acts on the GABAergic system by increasing the release of GABA, the primary inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal excitability, which can explain the anticonvulsant and analgesic properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which can explain its anti-inflammatory properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is also stable under normal laboratory conditions. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide. One direction is to study its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide and to design experiments to study its effects.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of a base to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine, which is then acetylated using acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various medical fields. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide exhibits anticonvulsant, analgesic, anti-inflammatory, and anti-cancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has also been shown to have a neuroprotective effect and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-10-7-16(13-21(20)26-2)11-12-23-22(24)15-27-19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVQZYWVIYIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)



![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)





![ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)